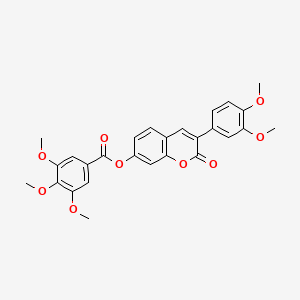

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Description

This compound features a coumarin (2H-chromen-2-one) core substituted at the 7-position with a 3,4,5-trimethoxybenzoate ester and at the 3-position with a 3,4-dimethoxyphenyl group. Its molecular formula is C₂₇H₂₄O₉ (average mass: 492.48 g/mol) .

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O9/c1-30-20-9-7-15(11-22(20)31-2)19-10-16-6-8-18(14-21(16)36-27(19)29)35-26(28)17-12-23(32-3)25(34-5)24(13-17)33-4/h6-14H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZGHSGJAHRTGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the following steps:

Formation of the chromen-2-one core: This can be achieved through the condensation of 3,4-dimethoxybenzaldehyde with a suitable β-keto ester under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced chromen-2-one derivatives, and substituted analogs with various functional groups.

Scientific Research Applications

Antioxidant Properties

Research indicates that chromenone derivatives exhibit significant antioxidant activities. The presence of methoxy groups enhances the electron-donating ability of the molecule, which contributes to its capacity to scavenge free radicals. This property is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that compounds similar to 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can inhibit inflammatory pathways. For instance, they may downregulate the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), making them promising candidates for treating conditions such as arthritis and other inflammatory disorders.

Anticancer Activity

Several studies have reported the anticancer potential of chromenone derivatives. For example, a study demonstrated that specific chromenone compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth in vivo. The compound's ability to modulate signaling pathways involved in cell proliferation and survival suggests its application in cancer therapeutics.

Case Studies

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets:

Antioxidant activity: The methoxy groups can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory activity: The compound can inhibit the production of pro-inflammatory cytokines.

Anti-cancer activity: It may inhibit the proliferation of cancer cells by interfering with cell signaling pathways.

Comparison with Similar Compounds

Structural Isomers: Methoxy Substitution Patterns

- 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Coumarin Derivatives with Modified Functional Groups

- 5-Hydroxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate (Compound 5) Key Difference: A 5-hydroxy-4-oxo group replaces the 2-oxo-3-phenyl substitution.

Ester Variants of 3,4,5-Trimethoxybenzoate

- Butyl 3,4,5-Trimethoxybenzoate (Compound 5)

- Isopentyl 3,4,5-Trimethoxybenzoate (Compound 6)

- 2-Methylnaphthalene 3,4,5-Trimethoxybenzoate (Compound 11)

Hybrid Structures with Aminoalkyl Linkers

- LB52 (Compound 41) and LB58 (Compound 42) Key Difference: Aminoalkyl linkers and additional 3,4,5-trimethoxybenzoate groups. LB52 showed a melting point of 73–76°C, indicating higher crystallinity than the target compound .

Data Table: Comparative Analysis

Research Findings and Implications

- Substituent Positioning : The 3,4-dimethoxyphenyl group in the target compound may offer better π-π stacking than 2,4-dimethoxy analogs, though this requires experimental validation .

- Ester Chain Effects : Bulky esters (e.g., coumarin-linked) may reduce cytotoxicity compared to smaller alkyl esters, as seen in butyl/isopentyl derivatives .

- Synthetic Accessibility : The target compound is synthesized via aroyl chloride coupling (similar to Compound 5 in ), but yields depend on methoxy group stability under basic conditions .

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic compound belonging to the class of chromen-2-ones. This compound is notable for its complex structure that includes multiple methoxy groups, which often enhance biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is , with a molecular weight of approximately 432.43 g/mol. The compound features a chromenone core substituted with a dimethoxyphenyl group and a trimethoxybenzoate moiety.

| Property | Value |

|---|---|

| Molecular Formula | C25H24O7 |

| Molecular Weight | 432.43 g/mol |

| CAS Number | 6296-57-7 |

| Density | 1.284 g/cm³ |

| Boiling Point | 518.9 °C at 760 mmHg |

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Antioxidant Activity : The presence of methoxy groups in the structure is known to enhance antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Anti-cancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or inflammation, such as carbonic anhydrases (CAs), which are implicated in various cancers.

Case Studies

- Cytotoxicity Studies : A study on related chromenone derivatives demonstrated significant cytotoxicity against MCF-7 cells with IC50 values ranging from 0.47 μM to 16.1 μM for structurally similar compounds . These findings suggest that the target compound may exhibit comparable or enhanced efficacy.

- Mechanistic Insights : Research indicates that chromenone derivatives can induce cell cycle arrest and apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . These pathways are crucial for therapeutic strategies targeting cancer.

Comparative Analysis

A comparative analysis of structural analogs reveals variations in biological activity based on substitution patterns:

Q & A

Q. What controls are essential in biological assays to isolate compound-specific effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.